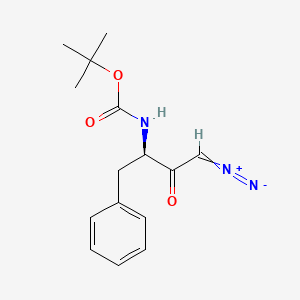
(R)-3-(tert-Butoxycarbonylamino)-1-diazo-4-phenylbutan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, N-[(1R)-3-diazo-2-oxo-1-(phenylmethyl)propyl]-, 1,1-dimethylethyl ester is a complex organic compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique diazo group, which imparts distinct reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, N-[(1R)-3-diazo-2-oxo-1-(phenylmethyl)propyl]-, 1,1-dimethylethyl ester typically involves the reaction of a diazo compound with a carbamic acid derivative. One common method includes the reaction of diazoacetophenone with tert-butyl carbamate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent the decomposition of the diazo group.
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of advanced purification methods, such as chromatography, is essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, N-[(1R)-3-diazo-2-oxo-1-(phenylmethyl)propyl]-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The diazo group can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazo group into amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diazo group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to maintain the stability of the diazo group.
Major Products Formed
The major products formed from these reactions include oxides, amines, and substituted carbamates, depending on the type of reaction and reagents used.
Scientific Research Applications
Carbamic acid, N-[(1R)-3-diazo-2-oxo-1-(phenylmethyl)propyl]-, 1,1-dimethylethyl ester has several scientific research applications:
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with diazo functionalities.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Carbamic acid, N-[(1R)-3-diazo-2-oxo-1-(phenylmethyl)propyl]-, 1,1-dimethylethyl ester involves the reactivity of the diazo group. The diazo group can participate in various chemical transformations, including cycloadditions and insertions, which are crucial for its biological and chemical activities. The molecular targets and pathways involved often include interactions with nucleophilic sites in proteins and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, N-[(1R,2R,5S)-5-[(dimethylamino)carbonyl]-2-[(methylsulfonyl)oxy]cyclohexyl]-, 1,1-dimethylethyl ester
- Carbamic acid, N-[(1R,2S,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexyl]-, 1,1-dimethylethyl ester
Uniqueness
Carbamic acid, N-[(1R)-3-diazo-2-oxo-1-(phenylmethyl)propyl]-, 1,1-dimethylethyl ester is unique due to its diazo group, which imparts distinct reactivity compared to other carbamic acid derivatives. This uniqueness makes it valuable in specific synthetic applications and research studies.
Biological Activity
(R)-3-(tert-Butoxycarbonylamino)-1-diazo-4-phenylbutan-2-one, also known by its CAS number 115313-19-4, is a diazo compound that exhibits significant biological activities. This article delves into the compound's synthesis, biological mechanisms, and its potential applications in medicinal chemistry.
The molecular formula of this compound is C15H19N3O3, with a molecular weight of 289.33 g/mol. The structure features a diazo group, which is critical for its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C15H19N3O3 |
| Molecular Weight | 289.33 g/mol |
| IUPAC Name | tert-butyl N-[(2R)-4-diazo-3-oxo-1-phenylbutan-2-yl]carbamate |
| InChI Key | RCMYIGTVOBGQJW-GFCCVEGCSA-N |
Synthesis
The synthesis of this compound typically involves the reaction of a diazo compound with a tert-butoxycarbonyl (Boc) derivative. A common method includes reacting diazoacetophenone with tert-butyl carbamate under controlled conditions to ensure stability of the diazo group.
The biological activity of this compound is largely attributed to its diazo functionality, which can participate in various chemical transformations. These transformations include:
- Cycloaddition Reactions : The diazo group can engage in cycloaddition reactions with nucleophiles, leading to the formation of new cyclic structures.
- Nucleophilic Substitution : The compound can undergo nucleophilic substitution where the diazo group is replaced by other nucleophiles, impacting biological pathways.
Case Studies and Research Findings
- Antimicrobial Activity : Studies have indicated that compounds with similar diazo groups exhibit antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains, suggesting potential use in antibiotic development .
- Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways, making it a candidate for further investigation in drug discovery .
- Protein Modifications : The compound's ability to modify proteins through diazo group reactions indicates its potential use in biochemical research to study protein interactions and functions.
Applications in Medicine
Given its unique properties, this compound has potential applications in:
- Drug Development : Its reactivity can be harnessed to develop new therapeutic agents targeting specific diseases.
- Bioconjugation : The compound can be used in bioconjugation techniques to label biomolecules for imaging or therapeutic purposes.
Properties
Molecular Formula |
C15H19N3O3 |
|---|---|
Molecular Weight |
289.33 g/mol |
IUPAC Name |
tert-butyl N-[(2R)-4-diazo-3-oxo-1-phenylbutan-2-yl]carbamate |
InChI |
InChI=1S/C15H19N3O3/c1-15(2,3)21-14(20)18-12(13(19)10-17-16)9-11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3,(H,18,20)/t12-/m1/s1 |
InChI Key |
RCMYIGTVOBGQJW-GFCCVEGCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)C(=O)C=[N+]=[N-] |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)C=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















